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molecular formula C10H14ClNO B8396076 2-[2-(4-Chlorophenyl)ethoxy]ethanamine

2-[2-(4-Chlorophenyl)ethoxy]ethanamine

Cat. No. B8396076
M. Wt: 199.68 g/mol
InChI Key: WNJREXAKGSYDBV-UHFFFAOYSA-N
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Patent
US05973167

Procedure details

The product from step b (6 g) was added portion wise to a stirred solution of boranetetrahydrofuran (1.0 M in THF, 85 ml). The reaction was then heated at reflux under an inert atmosphere for 3 hours. The reaction was cooled and methanol (10 mls) was cautiously added. The solvents were removed in vacuo and the residue redissolved in methanol (100 ml) to which was added concentrated hydrochloric acid (sg. 1.18, 4 ml). This solution was heated at reflux for 30 minutes and then the solvent removed in vacuo. The residue was taken up into water and washed with ether. Sodium bicarbonate was added and the aqueous extracted with ethyl acetate. The ethyl acetate was washed with water, brine and dried (MgSO4). The volatiles were removed in vacuo to provide the subtitle compound as a oil (5.5 g) which was used without further purification.
Name
product
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][O:11][CH2:12][CH2:13][NH:14]S(CCCNCCC2C3SC(=O)NC=3C(O)=CC=2)(=O)=O)=[CH:5][CH:4]=1.CO>C1COCC1>[Cl:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][CH2:10][O:11][CH2:12][CH2:13][NH2:14])=[CH:7][CH:8]=1 |f:0.1|

Inputs

Step One
Name
product
Quantity
6 g
Type
reactant
Smiles
Cl.ClC1=CC=C(C=C1)CCOCCNS(=O)(=O)CCCNCCC1=CC=C(C=2NC(SC21)=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under an inert atmosphere for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue redissolved in methanol (100 ml) to which
ADDITION
Type
ADDITION
Details
was added concentrated hydrochloric acid (sg. 1.18, 4 ml)
TEMPERATURE
Type
TEMPERATURE
Details
This solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
WASH
Type
WASH
Details
washed with ether
ADDITION
Type
ADDITION
Details
Sodium bicarbonate was added
EXTRACTION
Type
EXTRACTION
Details
the aqueous extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CCOCCN
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: CALCULATEDPERCENTYIELD 252.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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